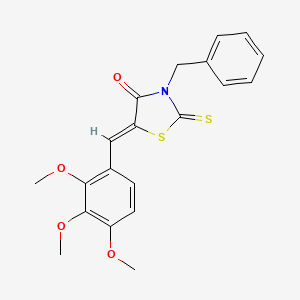![molecular formula C20H21Br2ClN4O2 B11684246 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11684246.png)
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorobenzyl group and a hydrazide moiety linked to a dibromo-hydroxyphenyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Métodos De Preparación
The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide involves multiple steps, typically starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2-chlorobenzyl group through a nucleophilic substitution reaction. This intermediate is then reacted with acetohydrazide to form the hydrazide derivative. Finally, the hydrazide is condensed with 3,5-dibromo-2-hydroxybenzaldehyde under acidic conditions to yield the target compound .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazide moiety to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction yields and selectivity .
Aplicaciones Científicas De Investigación
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide has been explored for various scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used in the development of new materials or as a building block in organic synthesis.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties. It can be used in studies to understand its interaction with biological targets and its mechanism of action.
Medicine: Due to its potential biological activities, the compound is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperazine ring and hydrazide moiety may play a role in binding to these targets, while the chlorobenzyl and dibromo-hydroxyphenyl groups may enhance its binding affinity and specificity. Further studies are needed to elucidate the exact molecular pathways involved .
Comparación Con Compuestos Similares
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:
2-[4-(2-methoxyphenyl)piperazin-1-yl]alkyl derivatives: These compounds share the piperazine ring structure but differ in the substituents, which can affect their biological activities and chemical properties.
Indole derivatives: Indole derivatives have a different core structure but can exhibit similar biological activities, such as antimicrobial and anticancer properties.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These compounds also contain a piperazine ring and are investigated for their potential as acetylcholinesterase inhibitors.
The uniqueness of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H21Br2ClN4O2 |
|---|---|
Peso molecular |
544.7 g/mol |
Nombre IUPAC |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H21Br2ClN4O2/c21-16-9-15(20(29)17(22)10-16)11-24-25-19(28)13-27-7-5-26(6-8-27)12-14-3-1-2-4-18(14)23/h1-4,9-11,29H,5-8,12-13H2,(H,25,28)/b24-11+ |
Clave InChI |
RDRRYDJPMGCANW-BHGWPJFGSA-N |
SMILES isomérico |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B11684165.png)
![2-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11684170.png)
![7-chloro-4-(4-fluorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11684171.png)



![(3-chloro-6-nitro-1-benzothiophen-2-yl)[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11684192.png)

![Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B11684207.png)
![(5E)-1-(4-chlorophenyl)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11684211.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11684225.png)
![2-methyl-N'-[(E)-(5-methylfuran-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11684233.png)
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11684239.png)

